molecular formula C22H20FN5O2 B8278853 5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine

5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine

Cat. No. B8278853
M. Wt: 405.4 g/mol
InChI Key: RTGANSLENLZXPK-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

To a solution of 4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine from Example A18 (200 mg, 0.64 mmol) in dichloromethane was added m-CPBA (220 mg, 1.28 mmol). The reaction was stirred for 2 hour at RT. Water was added, the organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organics were washed with brine and concentrated in vacuo. The residue was combined with 5-amino-4-fluoro-2-methylphenol (180 mg, 1.28 mmol) and K2CO3 (176 mg, 1.28 mmol) in DMF (5 mL) and the resultant mixture was heated at 90° C. overnight. After filtration and concentration, the residue was purified by silica gel column chromatography to give 5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine (210 mg, 84% yield). MS (ESI) m/z: 406.2 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
180 mg
Type
reactant
Reaction Step Three
Name
Quantity
176 mg
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][N:16]=[C:15](SC)[N:14]=3)[CH:10]=[N:9]2)=[CH:5][CH:4]=1.C1C=C(Cl)C=C(C(OO)=O)C=1.[NH2:34][C:35]1[C:36]([F:43])=[CH:37][C:38]([CH3:42])=[C:39]([OH:41])[CH:40]=1.C([O-])([O-])=O.[K+].[K+]>ClCCl.CN(C=O)C.O>[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][N:16]=[C:15]([O:41][C:39]4[C:38]([CH3:42])=[CH:37][C:36]([F:43])=[C:35]([NH2:34])[CH:40]=4)[N:14]=3)[CH:10]=[N:9]2)=[CH:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C2=NC(=NC=C2)SC)C=C1
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
180 mg
Type
reactant
Smiles
NC=1C(=CC(=C(C1)O)C)F
Step Four
Name
Quantity
176 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)C2=NC(=NC=C2)OC=2C(=CC(=C(C2)N)F)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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